RH 795

Voltage-sensitive dye phototoxicity Long-term optical imaging Stomatogastric ganglion recording

Voltage-sensitive dye phototoxicity and vasoactive side effects compromise long-term neuronal recording integrity. RH 795 (CAS 172807-13-5) is a fast-response styryl potentiometric probe that eliminates these confounds: • No arterial constriction vs. RH 414 during cortex staining • Weak, slowly developing phototoxicity vs. Di-4-ANEPPS-stable SNR over extended recordings • Penetrates intact ganglion sheaths without surgical desheathing Supplied as orange-red solid, ≥98% purity, MW 585.42. Store at -20°C, protect from light. Custom packaging available.

Molecular Formula C26H39Br2N3O2
Molecular Weight 585.42
CAS No. 172807-13-5
Cat. No. B1148119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRH 795
CAS172807-13-5
Molecular FormulaC26H39Br2N3O2
Molecular Weight585.42
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RH 795 (CAS 172807-13-5) Fast-Response Voltage-Sensitive Styryl Dye for Neuronal Optical Imaging Procurement


RH 795 (CAS 172807-13-5) is a cationic dienylstyryl-pyridinium voltage-sensitive dye (VSD) belonging to the fast-response potentiometric probe class [1]. It exhibits electrochromic fluorescence changes on a sub-millisecond timescale upon membrane potential shifts, with excitation/emission maxima in methanol of approximately 530/712 nm . A structurally distinctive feature of RH 795 is its dialkylaminophenylpolyenylpyridinium core bearing a quaternary ammonium headgroup, which confers high water solubility and influences its membrane interaction kinetics [2]. The compound is supplied as an orange-red solid with molecular formula C26H39Br2N3O2 and molecular weight 585.42 g/mol, typically stored at -20°C protected from light [3].

Why RH 795 Cannot Be Substituted with Generic In-Class Voltage-Sensitive Dyes Without Experimental Consequence


The fast-response styryl VSD class exhibits substantial heterogeneity in phototoxicity profiles, physiological side effects, and signal stability parameters that directly dictate experimental feasibility. Substituting RH 795 with a structurally similar dye such as RH 414, Di-4-ANEPPS, or Di-2-ANEPPQ without acknowledging these differences introduces confounding variables that can compromise data integrity. Specifically, RH 414 induces arterial constriction during cortex staining, a phenomenon absent with RH 795 [1]. Di-4-ANEPPS demonstrates superior short-term signal quality but pronounced phototoxicity that degrades long-term recordings, whereas RH 795 maintains stable signal characteristics over extended durations [2]. Di-2-ANEPPQ yields higher signal-to-noise ratios but exhibits different temporal signal decline kinetics [3]. These compound-specific performance attributes make blind substitution scientifically invalid for studies requiring reproducible, context-appropriate voltage imaging outcomes.

RH 795 Quantitative Differentiation Evidence: Head-to-Head Comparative Performance Data for Procurement Decisions


RH 795 vs. Di-4-ANEPPS: Phototoxicity and Signal Stability for Long-Term Neuronal Recordings

In a direct head-to-head comparison of RH 795 and Di-4-ANEPPS for long-term optical recording of the pyloric central pattern generator in crustacean stomatogastric nervous system, RH 795 exhibited weak and slowly developing phototoxic effects on the pyloric motor pattern and slow bleaching of staining, whereas Di-4-ANEPPS demonstrated higher short-term signal quality but more pronounced phototoxicity [1]. Critically, the signal-to-noise ratio of RH 795 remained independent of excitation light strength, unlike Di-4-ANEPPS, which showed light-dependent SNR characteristics [1].

Voltage-sensitive dye phototoxicity Long-term optical imaging Stomatogastric ganglion recording Neural network stability

RH 795 vs. Di-2-ANEPPQ: Signal Decline Kinetics and Quantitative SNR Differences in In Vivo Cortical Imaging

A direct comparative study in golden Syrian hamster gustatory insular cortex compared RH 795 and Di-2-ANEPPQ for in vivo multisite optical recording of bicuculline-induced epileptiform events [1]. Di-2-ANEPPQ demonstrated a twofold increase in ΔF/F (ratio of peak signal fluorescence to background fluorescence) and a fivefold increase in signal-to-noise power ratio compared to RH 795 [1]. However, RH 795 exhibited a measurable signal decline of approximately 25% per hour over the recording period, whereas Di-2-ANEPPQ signals did not decline detectably over time [1].

In vivo optical recording Cortical voltage imaging Epileptiform activity mapping Signal-to-noise ratio

RH 795 vs. RH 414: Absence of Arterial Constriction During In Vivo Cortex Staining

While RH 795 and RH 414 share substantial spectral similarity, they exhibit fundamentally different physiological effects during cortical staining [1]. RH 414 induces arterial constriction when applied to the cortical surface during in vivo preparations, a vasoactive side effect that can alter local cerebral blood flow and confound optical measurements [1]. In contrast, RH 795 produces negligible vascular effects under identical staining conditions, preserving normal cortical hemodynamics . This differentiation has been documented across multiple independent investigations including hippocampal slice preparations and in vivo single-unit recordings in cat and monkey visual cortices .

Vascular side effects In vivo brain imaging Cortical staining Physiological compatibility

RH 795 vs. RH 1691: Comparable Signal-to-Noise Ratio in Mouse Barrel Cortex In Vivo

A direct comparative study examining the spatial structure of noise in optical recordings from mouse barrel cortex in vivo compared RH 795 and RH 1691 [1]. The investigation determined that the signal-to-noise ratio of the two dyes was comparable when averaging over barrel-sized areas or at single pixels distant from large blood vessels [1]. Both dyes enabled quantification of whisker- and electrically-evoked optical responses with activated cortical areas between 0.2–2.0 mm² depending on stimulus intensity [1].

Somatosensory cortex imaging Whisker-evoked responses Noise spatial structure Barrel cortex mapping

RH 795 Ganglion Sheath Penetration Capability: Enabling Non-Desheathed Neuronal Recording

RH 795 uniquely enables staining and optical recording of neurons through intact ganglion sheaths without requiring surgical desheathing, a capability not universally shared among voltage-sensitive dyes [1]. Bath-application of RH 795 stained neuronal membranes in cricket, earthworm, and crab ganglia without sheath removal, revealing neuron cell body locations across different ganglion layers [1]. Critically, spike activity of sensory neurons remained unaffected by RH 795 staining, whereas the desheathing procedure itself caused significant alterations in neuronal activity patterns [1]. The signal-to-noise ratio achieved through-sheath was comparable to that previously observed in desheathed preparations and was sufficiently high to identify neurons in single-sweep recordings and detect synaptic events after spike-triggered averaging [1].

Non-desheathed preparation Ganglion imaging Neural circuit mapping Sub-sheath staining

RH Dye Class vs. ANEPPS Series: Reduced Susceptibility to Singlet Oxygen Photooxidation

A comparative study of voltage-sensitive styryl dye photooxidation on bilayer lipid membranes revealed that compounds of the ANEPPS series (including di-4-ANEPPS and di-8-ANEPPS) are significantly more sensitive to singlet oxygen-mediated oxidation than RH-type dyes [1]. The differential oxidation susceptibility is attributed to the naphthalene group present in ANEPPS compounds, which serves as the primary target for singlet oxygen attack [1]. RH 795, lacking this naphthalene moiety, falls within the more oxidation-resistant RH dye category.

Photooxidation resistance Singlet oxygen sensitivity Lipid bilayer photostability Photosensitizer compatibility

Evidence-Backed Research and Industrial Application Scenarios for RH 795 Procurement


Long-Term (>2 Hours) Optical Recording of Central Pattern Generator Networks

RH 795 is the optimal selection for experiments requiring sustained optical monitoring of rhythmic neural networks over extended durations. Direct comparative evidence demonstrates that RH 795 produces only weak and slowly developing phototoxic effects on pyloric motor patterns with slow bleaching kinetics, enabling stable long-term recordings that are unattainable with Di-4-ANEPPS [1]. The SNR of RH 795 remains independent of excitation light intensity, providing greater experimental flexibility in illumination parameters [1].

In Vivo Cortical Imaging Requiring Undisturbed Cerebral Hemodynamics

For in vivo brain imaging applications where preservation of normal vascular tone is critical, RH 795 is the mandatory dye selection over the spectrally similar RH 414. Independent studies document that RH 414 induces arterial constriction during cortex staining, whereas RH 795 produces no detectable vasoactive effects [1]. This differentiation is essential for experiments where altered cerebral blood flow would confound functional imaging data or compromise animal physiology [2].

Non-Desheathed Ganglion Preparations for Native-State Neural Circuit Analysis

RH 795 uniquely enables optical recording of neuronal activity through intact ganglion sheaths without requiring surgical desheathing, a capability validated across cricket, earthworm, and crab ganglia [1]. The dye penetrates the sheath to brightly stain somatic, axonal, and dendritic membranes while preserving sensory neuron spike activity, in contrast to the desheathing procedure which itself induces significant activity changes [1]. This property makes RH 795 indispensable for circuit mapping studies where surgical manipulation would disrupt native network function.

High-Throughput Optical Mapping of Human Neocortical Tissue Excitability

RH 795 has been validated for stimulus-induced bioelectric activity mapping in human neocortical tissue using fast optical recording systems [1]. The dye enables quantification of activity spread velocities (0.24-0.38 m/s in different cortical layers) and spatial extent of activation (up to 3000 μm along cortical laminae) [1]. Approximately 70% of human temporal lobe slices produce stereotyped activity patterns with RH 795, establishing it as a reliable tool for investigating human cortical network properties in resected tissue [1].

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